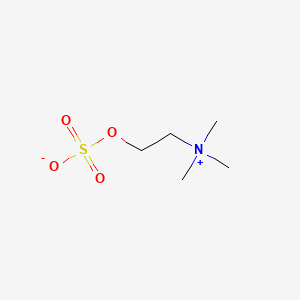
trans-4-Methoxy-4'-nitrostilbene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(4-Methoxyphenyl)-3-(4-nitrophenyl)oxirane is a stilbenoid.
Aplicaciones Científicas De Investigación
Electronic Spectra and Reactivity of Arylnitroso Oxides
Research by Chainikova et al. (2006) explored the electronic spectra and kinetics of unimolecular decomposition of trans-4-methoxy-4'-nitrostilbene oxide among other isomeric forms of arylnitroso oxides. The study found that in most nitroso oxides, including trans-4-methoxy-4'-nitrostilbene oxide, the cis form absorbed in a shorter wavelength region and was more labile than the trans form, highlighting the difference in reactivity between the two isomeric forms (Chainikova, Khursan, & Safiullin, 2006).
Thermal Decay of Arylnitroso Oxides
A study by Chainikova et al. (2012) on the thermal decay of isomeric forms of 4-methoxyphenylnitroso oxide provided insights into the mechanism of thermal decay of nitroso oxides. It was found that the trans nitroso oxide is converted into cis nitroso oxide, which undergoes a unique ring cleavage reaction. This study contributes to understanding the stability and decomposition pathways of trans-4-methoxy-4'-nitrostilbene oxide (Chainikova, Safiullin, Spirikhin, & Abdullin, 2012).
Propiedades
Número CAS |
14985-27-4 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
(2S,3S)-2-(4-methoxyphenyl)-3-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C15H13NO4/c1-19-13-8-4-11(5-9-13)15-14(20-15)10-2-6-12(7-3-10)16(17)18/h2-9,14-15H,1H3/t14-,15-/m0/s1 |
Clave InChI |
CTPLJPLKYKCNAY-GJZGRUSLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2[C@@H](O2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Otros números CAS |
14985-27-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1204616.png)
![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)